molecular formula C17H16N2O B1309382 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-56-8

2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1309382
M. Wt: 264.32 g/mol
InChI Key: GUMWJKVVLDPHFF-UHFFFAOYSA-N
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Description

The compound "2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethylphenyl group and the methyl group on the imidazole ring may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One such method involves the reaction of 2-aminopyridines with aldehydes, as described in the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines using calcium carbide as an alkyne source . Another approach is the multi-step reaction starting from 2-aminopyridine to yield compounds like 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde . Although the specific synthesis of "2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the fusion of an imidazole ring with a pyridine ring. The crystal and molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, shows coordination through nitrogen atoms and the formation of fused ring systems . The molecular dynamics simulation results for similar compounds indicate that adsorption can occur through oxygen and nitrogen atoms as well as pi-electrons in the imidazo-pyrimidine structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, they can react with different aryl ketones in the presence of a base to yield propenones, which can further cyclize to form pyrimidinones or pyrimidinthiones . The condensation of acylpyridines with amines can lead to the formation of complex pyrido[1,2-a]pyrido[1',2':3,4]imidazo[2,1-c]pyrazinium salts . These reactions demonstrate the reactivity of the imidazo[1,2-a]pyridine core and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring, such as methyl or phenyl groups, can affect the compound's solubility, melting point, and stability. The corrosion inhibition effect of similar compounds on carbon steel in acidic solutions suggests that these compounds can interact with metal surfaces, which is attributed to their adsorption behavior . The luminescence sensing capabilities of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate indicate that these compounds can be used in sensing applications .

Scientific Research Applications

  • Scientific Field : Chemistry
  • Summary of the Application : This compound is used as a ligand to form complexes with copper (II) salts, which are then used as catalysts for the oxidation of catechol to o-quinone .
  • Methods of Application or Experimental Procedures : The ligands derived from 2-phenylimidazo [1,2-a]pyridine-3-carbaldehyde were synthesized and then formed complexes in situ with copper (II) salts, namely Cu (CH 3 COO) 2, CuSO 4, Cu (NO 3) 2 and CuCl 2 . The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
  • Results or Outcomes : The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . In particular, the complexes formed between the ligands and the salts Cu (CH 3 COO) 2 and CuSO 4 show oxidation rates much higher than those found in the literature . The complex formed between Cu (CH 3 COO) 2 and L1 (2-phenylimidazo [1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .

Future Directions

The future directions for “2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given the wide range of applications of the imidazo[1,2-a]pyridine scaffold .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-6-7-12(2)14(9-11)16-15(10-20)19-8-4-5-13(3)17(19)18-16/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMWJKVVLDPHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(N3C=CC=C(C3=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

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